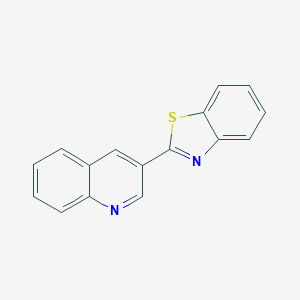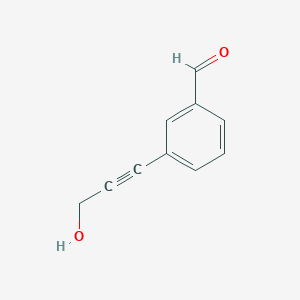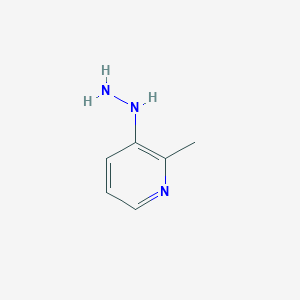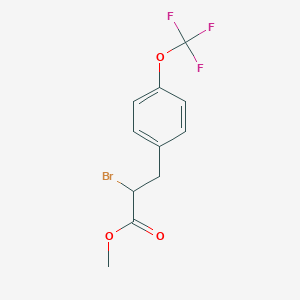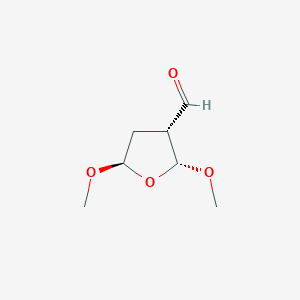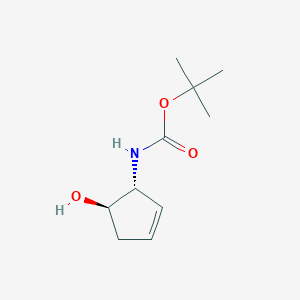
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1R-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1R-) is a chemical compound with potential applications in scientific research. It is a derivative of carbamic acid and is commonly known as N-Boc-5-hydroxy-L-proline. The compound is synthesized through a multi-step process and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-Boc-5-hydroxy-L-proline is not fully understood. However, it is believed to act as a proline analog and can potentially interact with proline-dependent enzymes and receptors.
Biochemical and physiological effects:
N-Boc-5-hydroxy-L-proline has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit antitumor activity by inhibiting the growth of cancer cells. The compound has also been shown to inhibit the activity of various proteases, including HIV-1 protease and thrombin. Additionally, N-Boc-5-hydroxy-L-proline has been reported to exhibit anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Boc-5-hydroxy-L-proline in lab experiments is its potential as a building block for the synthesis of various bioactive molecules. The compound is relatively easy to synthesize and can be readily modified to introduce various functional groups. However, one of the limitations of using N-Boc-5-hydroxy-L-proline is its potential toxicity. The compound has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-Boc-5-hydroxy-L-proline. One potential direction is the development of more efficient synthesis methods for the compound. Another potential direction is the study of the compound's interactions with proline-dependent enzymes and receptors. Additionally, the compound's potential as a building block for the synthesis of peptides and proteins could be further explored. Finally, the compound's potential as an antitumor agent could be further investigated, with a focus on its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N-Boc-5-hydroxy-L-proline involves the reaction of L-proline with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The resulting Boc-L-proline is then reacted with 2,3-epoxy-5-hydroxycyclopentanone in the presence of a Lewis acid catalyst to give N-Boc-5-hydroxy-L-proline.
Wissenschaftliche Forschungsanwendungen
N-Boc-5-hydroxy-L-proline has been extensively studied for its potential applications in scientific research. It has been used as a building block in the synthesis of various bioactive molecules such as protease inhibitors, enzyme inhibitors, and antitumor agents. The compound has also been studied for its potential use in the synthesis of peptides and proteins.
Eigenschaften
CAS-Nummer |
162062-93-3 |
|---|---|
Produktname |
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1R- |
Molekularformel |
C10H17NO3 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
tert-butyl N-[(1R,5R)-5-hydroxycyclopent-2-en-1-yl]carbamate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 |
InChI-Schlüssel |
RSUHUFNWMMJITO-HTQZYQBOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1C=CC[C@H]1O |
SMILES |
CC(C)(C)OC(=O)NC1C=CCC1O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1C=CCC1O |
Synonyme |
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1R- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




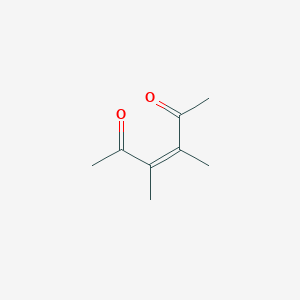

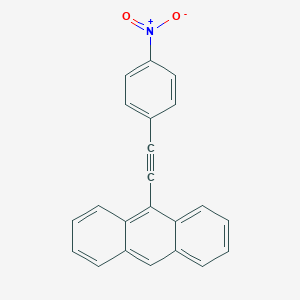
![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B62347.png)
